molecular formula C21H18FN3O2 B15016270 3-Fluoro-N-({N'-[(1E)-1-(naphthalen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide

3-Fluoro-N-({N'-[(1E)-1-(naphthalen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B15016270
M. Wt: 363.4 g/mol
InChI Key: CCYAYVVQDDWBCZ-ZVHZXABRSA-N
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Description

3-Fluoro-N-({N’-[(1E)-1-(naphthalen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound characterized by the presence of a fluorine atom, a naphthalene ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-({N’-[(1E)-1-(naphthalen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps:

    Formation of the hydrazone intermediate: This step involves the reaction of naphthalen-2-yl ethylidene hydrazine with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the fluorine atom: The fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Coupling with benzamide: The final step involves coupling the fluorinated hydrazone intermediate with benzamide using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-({N’-[(1E)-1-(naphthalen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or hydrazones.

Scientific Research Applications

3-Fluoro-N-({N’-[(1E)-1-(naphthalen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-({N’-[(1E)-1-(naphthalen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the naphthalene ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may also participate in signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-N-ethylbenzamide
  • 3-Fluoro-N-methylbenzamide
  • N-({N’-[(1E)-1-(3-fluorophenyl)ethylidene]hydrazinecarbonyl}(4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

Uniqueness

3-Fluoro-N-({N’-[(1E)-1-(naphthalen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H18FN3O2

Molecular Weight

363.4 g/mol

IUPAC Name

3-fluoro-N-[2-[(2E)-2-(1-naphthalen-2-ylethylidene)hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C21H18FN3O2/c1-14(16-10-9-15-5-2-3-6-17(15)11-16)24-25-20(26)13-23-21(27)18-7-4-8-19(22)12-18/h2-12H,13H2,1H3,(H,23,27)(H,25,26)/b24-14+

InChI Key

CCYAYVVQDDWBCZ-ZVHZXABRSA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC(=O)C1=CC(=CC=C1)F)/C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC(=NNC(=O)CNC(=O)C1=CC(=CC=C1)F)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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